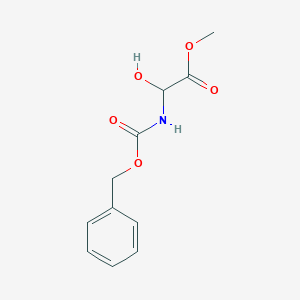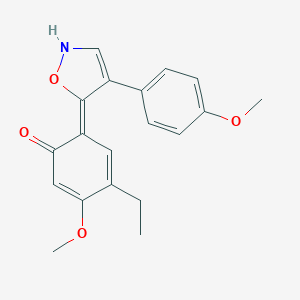![molecular formula C15H15NO2 B182376 N-[3-(Benzyloxy)phenyl]acetamide CAS No. 81499-32-3](/img/structure/B182376.png)
N-[3-(Benzyloxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Benzyloxy)phenyl]acetamide, also known as BPA, is a chemical compound that has been widely used in scientific research due to its unique properties. BPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 121-123°C. BPA is primarily used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
N-[3-(Benzyloxy)phenyl]acetamide has been shown to act as a nucleophile in various reactions due to the presence of the benzyl ether group. N-[3-(Benzyloxy)phenyl]acetamide can also act as a Lewis base due to the presence of the carbonyl group. The reactivity of N-[3-(Benzyloxy)phenyl]acetamide can be controlled by modifying the substituents on the benzene ring.
Effets Biochimiques Et Physiologiques
N-[3-(Benzyloxy)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects. N-[3-(Benzyloxy)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines and to have anti-inflammatory effects. N-[3-(Benzyloxy)phenyl]acetamide has also been shown to have antifungal activity and to inhibit the growth of various plant pathogens. Additionally, N-[3-(Benzyloxy)phenyl]acetamide has been shown to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(Benzyloxy)phenyl]acetamide in lab experiments is its versatility as a building block for the synthesis of various organic compounds. N-[3-(Benzyloxy)phenyl]acetamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of using N-[3-(Benzyloxy)phenyl]acetamide is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
For the use of N-[3-(Benzyloxy)phenyl]acetamide in scientific research include the development of novel pharmaceuticals, agrochemicals, and materials, as well as further studies on its biochemical and physiological effects.
Méthodes De Synthèse
There are several methods for synthesizing N-[3-(Benzyloxy)phenyl]acetamide, including the reaction of 3-hydroxybenzaldehyde with benzyl bromide and subsequent reaction with acetic anhydride. Another method involves the reaction of 3-bromoanisole with benzylamine and subsequent reaction with acetic anhydride. Both methods require careful handling of the reactants and purification steps to obtain high yields of pure N-[3-(Benzyloxy)phenyl]acetamide.
Applications De Recherche Scientifique
N-[3-(Benzyloxy)phenyl]acetamide has been widely used in scientific research as a building block for the synthesis of various organic compounds. N-[3-(Benzyloxy)phenyl]acetamide has been used in the synthesis of pharmaceuticals, including anti-inflammatory agents, antitumor agents, and antifungal agents. N-[3-(Benzyloxy)phenyl]acetamide has also been used in the synthesis of agrochemicals, including herbicides and insecticides. Additionally, N-[3-(Benzyloxy)phenyl]acetamide has been used in the synthesis of materials, including polymers and liquid crystals.
Propriétés
Numéro CAS |
81499-32-3 |
|---|---|
Nom du produit |
N-[3-(Benzyloxy)phenyl]acetamide |
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
N-(3-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16-14-8-5-9-15(10-14)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,16,17) |
Clé InChI |
PDNSFYMVNJVMGR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



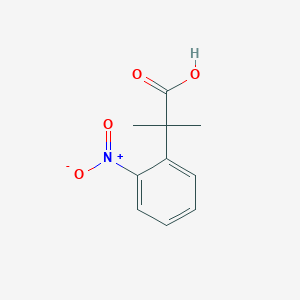
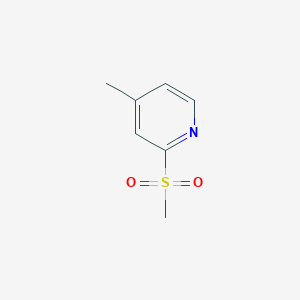
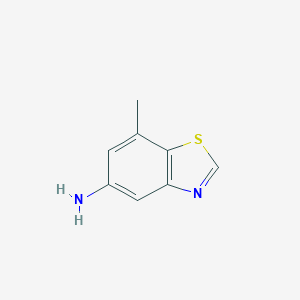
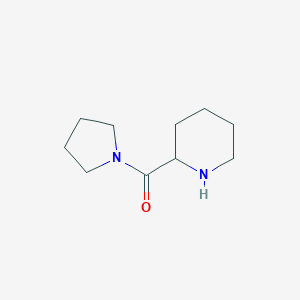
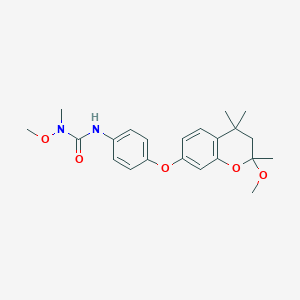
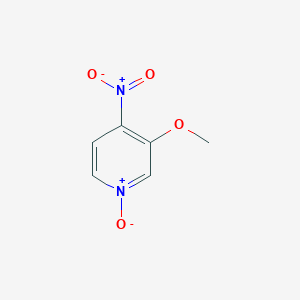
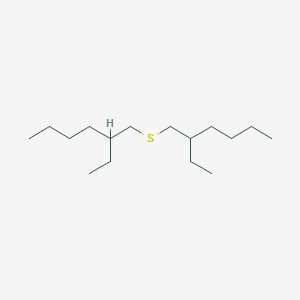
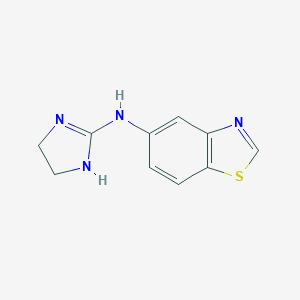
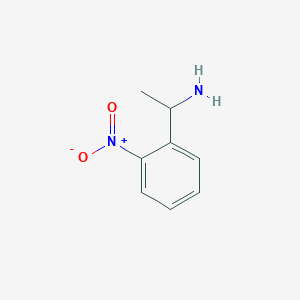

![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
